N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains a thiophene ring and an oxalamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Oxalamide is a functional group containing a carbonyl (C=O), an amine (NH2), and an ester (C-O) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the oxalamide group would be key structural features. The presence of the methyl groups could also influence the compound’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiophene ring, for example, is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution. The oxalamide group could participate in various reactions involving the carbonyl, amine, or ester groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could make the compound soluble in polar solvents .Scientific Research Applications
Pharmacological Applications
Orexin Receptor Antagonism : Research on compounds acting as orexin receptor antagonists, like SB-649868, shows potential in treating disorders related to compulsive behavior, including binge eating. These compounds selectively target orexin receptors, influencing feeding, arousal, and stress without inducing sedative effects, suggesting a novel approach to managing eating disorders (Piccoli et al., 2012).
Chemical Synthesis and Material Science
Copper-Catalyzed Coupling Reactions : Studies on the efficiency of catalyst systems like Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in Goldberg amidation processes highlight its utility in coupling reactions involving (hetero)aryl chlorides and amides. This catalytic system enables the arylation of lactams and oxazolidinones, showing versatility and effectiveness in synthesizing a variety of functionalized compounds (De, Yin, & Ma, 2017).
Synthesis of Di- and Mono-Oxalamides : A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing a method that yields high-purity oxalamides. This process is notable for its simplicity and efficiency, providing a new pathway for creating anthranilic acid derivatives and oxalamides, which are crucial in various chemical and pharmacological applications (Mamedov et al., 2016).
Radiation Parameters
Bioactive Compounds for Medical Oncology : Research on compounds like 1-Aryl-3-dibenzylamino-propane-1-on hydrochloride and its derivatives, focusing on their radiation parameters, has implications for developing anti-cancer drugs. Understanding the radiation absorption capabilities of these compounds could aid in designing more effective treatments for cancer by enhancing drug delivery and efficacy through radiation therapy (Gedik et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-4-6-14(7-5-13)10-19-16(21)17(22)20-12-18(2,3)15-8-9-23-11-15/h4-9,11H,10,12H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHJKICWGITAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C)(C)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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